2,5-Bis[4-(tert-butyl)phenyl]-1,3-thiazolo[5,4-d]1,3-thiazole
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Overview
Description
BIS(4-TERT-BUTYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is an organic compound that belongs to the class of thiazolo[5,4-d]thiazole derivatives.
Preparation Methods
The synthesis of BIS(4-TERT-BUTYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the reaction of 4-tert-butylphenyl derivatives with thiazolo[5,4-d]thiazole moieties under specific conditions. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .
Chemical Reactions Analysis
BIS(4-TERT-BUTYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
BIS(4-TERT-BUTYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in various biochemical assays.
Industry: The compound is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of BIS(4-TERT-BUTYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with light. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of excited states. These excited states can then participate in various photophysical processes, such as fluorescence and phosphorescence. The molecular targets and pathways involved include the interaction with cellular components in biological systems, leading to the generation of reactive oxygen species that can induce cell death .
Comparison with Similar Compounds
BIS(4-TERT-BUTYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE can be compared with other thiazolo[5,4-d]thiazole derivatives, such as:
2,5-bis(4-nitrophenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole: This compound has different substituents on the phenyl rings, leading to variations in its photophysical properties and applications.
2,5-bis(4-tert-butylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole: Similar in structure but may have different functional groups that affect its reactivity and applications.
The uniqueness of BIS(4-TERT-BUTYLPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE lies in its specific substituents, which impart distinct photophysical properties, making it particularly suitable for applications in optoelectronics and photonics .
Properties
Molecular Formula |
C24H26N2S2 |
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Molecular Weight |
406.6 g/mol |
IUPAC Name |
2,5-bis(4-tert-butylphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C24H26N2S2/c1-23(2,3)17-11-7-15(8-12-17)19-25-21-22(27-19)26-20(28-21)16-9-13-18(14-10-16)24(4,5)6/h7-14H,1-6H3 |
InChI Key |
YBSJBSYZUVQUIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(S2)N=C(S3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
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